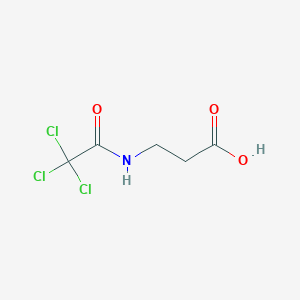

3-(2,2,2-Trichloroacetamido)propanoic acid

Description

3-(2,2,2-Trichloroacetamido)propanoic acid is a halogenated propanoic acid derivative characterized by a trichloroacetamido (-NHCOCCl₃) group attached to the β-carbon of the propanoic acid backbone. Its structural uniqueness lies in the electron-withdrawing trichloromethyl group, which enhances reactivity in nucleophilic substitution and condensation reactions . Commercial samples are typically available at 95% purity, as noted in supplier catalogs .

Properties

IUPAC Name |

3-[(2,2,2-trichloroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3NO3/c6-5(7,8)4(12)9-2-1-3(10)11/h1-2H2,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOVKYAXAHPECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(Cl)(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trichloroacetamido)propanoic acid typically involves the reaction of 3-aminopropanoic acid with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-aminopropanoic acid} + \text{trichloroacetic anhydride} \rightarrow \text{3-(2,2,2-Trichloroacetamido)propanoic acid} ]

Industrial Production Methods

On an industrial scale, the production of 3-(2,2,2-Trichloroacetamido)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trichloroacetamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloroacetamido group to other functional groups.

Substitution: The trichloroacetamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(2,2,2-Trichloroacetamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trichloroacetamido)propanoic acid involves its interaction with specific molecular targets. The trichloroacetamido group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Natural Chlorinated 3-Phenylpropanoic Acids

Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester (isolated from Streptomyces coelicolor LY001) exhibit selective antimicrobial activity. For example:

These compounds differ from 3-(2,2,2-trichloroacetamido)propanoic acid in their substitution patterns: the natural derivatives feature a dichlorinated aromatic ring, whereas the trichloroacetamido analog has an aliphatic trichloromethyl group. This distinction likely influences their bioavailability and target specificity.

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

This compound (from ) shares the propanoic acid backbone but replaces the trichloroacetamido group with a 2-oxopyranyl moiety. It exhibits moderate antifungal activity:

- Activity : MIC = 32–64 µg/mL against Aspergillus niger .

- Mechanism: Likely involves interference with fungal cell wall synthesis, contrasting with the membrane-disruptive action proposed for chlorinated phenylpropanoic acids .

Sulfur-Containing Propanoic Acid Derivatives

3-(Methylthio)propanoic Acid Esters

Found in pineapple varieties (), these esters, such as 3-(methylthio)propanoic acid methyl ester, are volatile flavor compounds. Their concentrations vary significantly:

| Compound | Concentration (µg/kg) | Source |

|---|---|---|

| 3-(Methylthio)propanoic acid methyl ester | 622.49 (Tainong No. 4) | Pineapple pulp |

| 3-(Methylthio)propanoic acid ethyl ester | 78.06 (Tainong No. 6) | Pineapple pulp |

While these compounds are structurally distinct (sulfur vs. chlorine substituents), they highlight the role of electronegative groups in modulating chemical stability and bioactivity.

Trifluoroacetamido Propanoic Acid Analogs

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

This analog () replaces the trichloromethyl group with trifluoroacetyl and adds a methoxycarbonylphenyl substituent. Key differences include:

3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

This naphthyl-substituted derivative () demonstrates how aromatic bulk influences binding affinity. Supplier data suggest its use in high-throughput screening for anticancer agents .

Structural-Activity Relationship (SAR) Insights

Biological Activity

3-(2,2,2-Trichloroacetamido)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a trichloroacetamido group. Its chemical formula is , and it possesses unique properties due to the presence of the trichloroacetamido moiety, which enhances its lipophilicity and biological interaction potential.

The biological activity of 3-(2,2,2-Trichloroacetamido)propanoic acid is primarily attributed to its ability to interact with various biological targets. The trichloroacetamido group may facilitate binding to specific enzymes or receptors, influencing biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It may modulate receptor activity, impacting signal transduction pathways that regulate cell growth and differentiation.

Biological Activity

Research indicates that 3-(2,2,2-Trichloroacetamido)propanoic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of inflammation in animal models |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3-(2,2,2-Trichloroacetamido)propanoic acid against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of 3-(2,2,2-Trichloroacetamido)propanoic acid. For instance:

- A structure-activity relationship (SAR) study identified key modifications that enhance its potency against specific targets while minimizing toxicity.

- Computational modeling has provided insights into the binding interactions between the compound and its molecular targets, guiding future drug design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.